N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
Description
N-[(1R,5S)-3-azabicyclo[310]hexan-6-yl]-2-methoxy-4-azatricyclo[42103,7]nonane-4-carboxamide is a complex organic compound characterized by its unique bicyclic and tricyclic structures
Properties
IUPAC Name |
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-7-2-8-6-18(13(14)9(8)3-7)15(19)17-12-10-4-16-5-11(10)12/h7-14,16H,2-6H2,1H3,(H,17,19)/t7?,8?,9?,10-,11+,12?,13?,14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIUCYYLSCSMSM-FLDLDNQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3CN(C1C3C2)C(=O)NC4C5C4CNC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C2CC3CN(C1C3C2)C(=O)NC4[C@H]5[C@@H]4CNC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azabicyclo[3.1.0]hexane Core: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction, to form the azabicyclo[3.1.0]hexane ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Azatricyclo[4.2.1.03,7]nonane Core: This step involves further cyclization reactions, often using intramolecular cyclization techniques.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as a ligand for various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmacology: Research focuses on its interaction with biological receptors and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
- N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of bicyclic and tricyclic systems makes it a versatile compound for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of N-[(1R,5S)-3-azabicyclo[310]hexan-6-yl]-2-methoxy-4-azatricyclo[42103,7]nonane-4-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
